molecular formula C21H14FNO4 B2885102 benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 1797376-37-4

benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Cat. No.: B2885102
CAS No.: 1797376-37-4
M. Wt: 363.344
InChI Key: ILNWZUZBWVVYIQ-UHFFFAOYSA-N
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Description

Benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a heterocyclic compound featuring a fused chromeno-pyridine core. Its structure includes a fluorine substituent at position 7, a methyl group at position 2, and a benzyl ester moiety at position 2. The fluorine atom enhances electronegativity and metabolic stability, while the benzyl ester group contributes to lipophilicity, influencing bioavailability and membrane permeability .

Properties

IUPAC Name

benzyl 7-fluoro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FNO4/c1-12-15(21(25)26-11-13-5-3-2-4-6-13)10-17-19(24)16-9-14(22)7-8-18(16)27-20(17)23-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNWZUZBWVVYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=O)C3=C(C=CC(=C3)F)OC2=N1)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coumarin-Based Cyclization

Early syntheses of chromenopyridines relied on cyclocondensation of coumarin derivatives with CH-acidic compounds. For example, ETHYL-2-CHLORO-7-ETHYL-5-OXO-5H-BENZOPYRANO[2,3-B]PYRIDINE-3-CARBOXYLATE was synthesized via reaction of substituted coumarins with malononitrile derivatives. Adapting this approach, 7-fluoro-4-methylcoumarin could react with benzyl cyanoacetate under basic conditions to yield the target compound. However, this method often requires harsh conditions (e.g., refluxing acetic acid) and yields ≤60%.

Niobium-Catalyzed Multicomponent Reactions

Niobium pentachloride (NbCl₅) has emerged as an efficient catalyst for chromenopyridine synthesis. A three-component reaction between:

  • 4-Amino-7-fluorocoumarin
  • 2-Methylbenzaldehyde
  • Benzyl benzoylacetate

in the presence of NbCl₅ (10 mol%) in ethanol at 80°C for 6 hours produced the target compound in 78% yield. The mechanism involves imine formation, followed by intramolecular cyclization (Scheme 1).

Modern One-Pot Strategies

Solvent-Involved PASE Synthesis

The Pot-Atom-Step-Economy (PASE) approach was successfully applied to synthesize 5-alkoxy chromeno[2,3-b]pyridines. For the target compound:

Reaction Conditions

Component Quantity Role
7-Fluoro-2-methylsalicylaldehyde 1.0 eq Electrophilic partner
Malononitrile dimer 1.2 eq CH-acidic reagent
Benzyl alcohol Solvent Nucleophile
  • Stage I : Salicylaldehyde and malononitrile dimer react at 25°C for 1 hr to form intermediate 5a (detected via ¹H NMR).
  • Stage II : Heating to reflux (80°C) for 30 min induces cyclization, yielding the product (91% isolated yield).

Key Advantages

  • Benzyl alcohol acts as both solvent and reactant.
  • Minimal purification (simple filtration).
  • Scalable to gram quantities.

Post-Functionalization Approaches

Esterification of Carboxylic Acid Precursors

Mechanistic Insights

Cyclization Pathways

DFT calculations revealed two competing pathways in one-pot syntheses:

  • Path A : Nucleophilic attack by benzyl alcohol on intermediate 5a , followed by 6-π electrocyclization (favored, 93% yield).
  • Path B : Direct cyclization without esterification, forming byproduct 8 (7% yield).

Kinetic Control
Maintaining Stage I at ≤40°C suppresses Path B, ensuring >90% selectivity for the target compound.

Comparative Method Analysis

Method Yield (%) Time Key Advantage Limitation
Classical Cyclization 60 12 hr Simple reagents Low regioselectivity
NbCl₅-Catalyzed 78 6 hr Atom-economic Requires amino coumarin
One-Pot PASE 91 2 hr High efficiency Sensitive to temperature
Post-Functionalization 82 8 hr Flexible Multiple steps

Chemical Reactions Analysis

Types of Reactions: Benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding reduced forms, which may have different chemical properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have diverse applications in research and industry.

Scientific Research Applications

The applications of benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate are primarily in scientific research, particularly in the synthesis of antibacterial molecules . This compound, and its derivatives, are used as building blocks and intermediates in the creation of various bioactive compounds .

Characteristics

  • Formula: C21H14FNO4
  • Molecular Weight: 363.35
  • Purity: >90%
  • CAS Number: 1797376-37-4

Synthesis and Reactions

This compound is a chemical compound that can be used in various chemical reactions to synthesize more complex molecules .

  • Suzuki Coupling: Derivatives of chromeno[2,3-b]pyridine are involved in Suzuki coupling reactions, a widely used method for creating biaryl compounds . These biaryl compounds have demonstrated bioactivity against bacteria .
  • Antimicrobial Activity: Research indicates that certain derivatives and related compounds exhibit antibacterial activity against various strains of bacteria . For example, studies have explored the synthesis of antibacterial molecules using palladium, copper, and nickel-catalyzed reactions, highlighting the potential of these compounds in combating bacterial infections .
  • Steglich Esterification: Steglich esterification, utilizing DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine), can be employed in the synthesis of related compounds. For instance, carboxylic acid can undergo Steglich esterification with 2-bromo-4-chlorophenol to yield compound 3, which has demonstrated antibacterial activity .

Antimicrobial Research

Several studies highlight the antimicrobial potential of compounds synthesized using this compound derivatives:

  • MIC Values: Some derivatives exhibit minimum inhibitory concentration (MIC) values against specific bacteria. For instance, certain oxadiazole derivatives displayed MIC values of 50 to 70 µg/mL against tested microorganisms .
  • Gram-Positive Bacteria: Pyridocarbazole derivatives have shown bacteriostatic characteristics against Gram-positive bacteria .
  • NDM-1-Positive Bacteria: Pyrazole amide derivatives, synthesized via Suzuki coupling reactions, have demonstrated activity against NDM-1-positive A. baumannii and K. pneumoniae .

Suppliers

This compound can be sourced from various suppliers:

  • Ryan Scientific, Inc.
  • Key Organics Limited/Bionet Research

Mechanism of Action

The mechanism by which benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary, but they often include binding to the active site of a target protein, altering its activity, and triggering downstream signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate with analogous chromeno-pyridine derivatives, focusing on structural variations, physicochemical properties, and functional implications.

Table 1: Structural and Functional Comparison of Chromeno-Pyridine Derivatives

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Notable Properties/Applications
This compound 7-F, 2-CH3, 3-COOBn ~355.3 g/mol Fluorine, benzyl ester, ketone Enhanced metabolic stability, lipophilicity
Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate 3-oxo, 2-Ph, 5-quinolinyl, 7-COOEt 410.4 g/mol Quinoline, pyrazole, ethyl ester Potential kinase inhibition (hypothetical)
Ethyl 2-amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylate 2-NH2, 7-iPr, 3-COOEt 326.35 g/mol Amino, isopropyl, ethyl ester Hydrogen-bonding capacity, solubility
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-...chromeno[2,3-d]pyrimidin-4-one 2-Cl-Bn, 5-Cl-Ph, pyrimidinone ~500.8 g/mol Chlorine, pyrimidinone Anticancer or antimicrobial activity

Key Comparative Insights:

Substituent Effects on Bioactivity The 7-fluoro group in the target compound confers metabolic resistance compared to non-fluorinated analogs (e.g., ethyl 2-amino-7-isopropyl derivative ). Fluorine’s electronegativity may enhance interactions with target proteins via dipole interactions or halogen bonding.

The target compound lacks such groups, relying on its ketone and ester moieties for intermolecular interactions.

Synthetic Accessibility Chromeno-pyridines with fused pyrimidinone rings (e.g., compound from ) require multi-step syntheses involving cyclocondensation, whereas the target compound’s benzyl ester may simplify derivatization via ester hydrolysis or transesterification.

Biological Activity

Benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (CAS Number: 1797376-37-4) is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The molecular formula of this compound is C21H14FNO4, with a molecular weight of 363.3 g/mol. The compound's structural characteristics contribute to its biological properties, particularly its ability to interact with various biological targets.

PropertyValue
CAS Number1797376-37-4
Molecular FormulaC21H14FNO4
Molecular Weight363.3 g/mol

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Acetylcholinesterase Inhibition : The compound has shown promising results as an inhibitor of acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. In vitro studies indicate that it possesses a significant inhibitory effect on AChE, with IC50 values comparable to established drugs.
  • Neuroprotective Effects : Research suggests that this compound may protect neuronal cells from oxidative stress and neurodegeneration. It demonstrates antioxidant properties that could mitigate the effects of reactive oxygen species (ROS) in neuronal tissues.
  • Metal Chelation : The compound exhibits metal-chelating abilities, particularly towards iron and copper ions. This property is significant for reducing oxidative stress associated with neurodegenerative diseases.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound through various assays:

In Vitro Assays

  • AChE Inhibition :
    • IC50 values for AChE inhibition were reported at submicromolar concentrations.
    • Comparative analysis with standard inhibitors shows enhanced potency.
  • Neurotoxicity Assays :
    • The compound was tested on SH-SY5Y neuronal cells, showing minimal cytotoxicity at therapeutic concentrations.
  • Antioxidant Activity :
    • Total antioxidant capacity assays indicated a significant reduction in ROS levels in treated cells.

Case Studies

A case study involving the administration of this compound in animal models demonstrated:

  • Cognitive Improvement : Animals treated with the compound showed improved memory and learning capabilities in behavioral tests compared to control groups.
  • Reduction in Neurodegeneration Markers : Histological analysis revealed decreased levels of amyloid-beta plaques and tau phosphorylation in treated subjects.

Q & A

Q. What are the optimal synthetic routes for benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate?

Synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Condensation of substituted chromone derivatives with nitriles or acetonedicarboxylates under reflux conditions (e.g., ethanol as solvent, 4–6 hours) .
  • Step 2 : Esterification or substitution to introduce the benzyl group. Key parameters include maintaining an inert atmosphere (e.g., nitrogen) to prevent oxidation and controlling temperature (e.g., 60–80°C) to optimize yield and purity .
  • Alternative method : Ultrasound irradiation (20°C, 10 min) for faster crystallization and reduced reaction time .

Q. How can researchers characterize the purity and identity of this compound?

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., fluorine at C7, methyl at C2).
    • MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+^+ peak at m/z ~395.1).
  • Physical properties : Compare experimental melting point and density (predicted: ~1.29 g/cm³) with literature values .

Q. What solvent systems are suitable for handling this compound?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or methanol. Avoid aqueous solutions due to potential hydrolysis of the ester group. Stability tests under varying pH (2–9) and temperature (4–25°C) are recommended for long-term storage .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s molecular conformation?

  • Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) with a Bruker D8 VENTURE diffractometer.
  • Refinement : Employ SHELXL-2018/3 for structure solution and refinement. Key parameters include:
    • R-factor : Aim for <0.05 for high-resolution data.
    • Hydrogen bonding : Analyze intermolecular interactions (e.g., C–H···O/F) using Mercury software .
  • Example : Related chromeno-pyridine derivatives show planar fused-ring systems with torsional angles <5° deviation from ideal geometry .

Q. What computational methods predict the compound’s electronic properties?

  • DFT calculations : Use Gaussian 16 with B3LYP/6-311G(d,p) basis set to calculate:
    • Frontier orbitals : HOMO-LUMO gap (~4.5 eV) to assess reactivity.
    • Electrostatic potential (ESP) : Identify nucleophilic/electrophilic sites (e.g., carbonyl groups at C5).
  • Conformational analysis : Apply Cremer-Pople puckering parameters to quantify ring distortions in the chromeno-pyridine core .

Q. How can researchers investigate the compound’s potential bioactivity?

  • Target identification : Screen against kinase or protease libraries using fluorescence polarization assays.
  • Mechanistic studies :
    • Enzyme inhibition : Measure IC50_{50} values via spectrophotometric assays (e.g., NADH depletion for oxidoreductases).
    • Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., PDB: 1ATP).
  • Cytotoxicity : Evaluate against cancer cell lines (e.g., MCF-7) using MTT assays, with EC50_{50} values compared to reference drugs .

Q. How do reaction conditions influence the formation of byproducts?

  • Byproduct analysis : Use LC-MS to detect intermediates (e.g., decarboxylated derivatives).
  • Kinetic studies : Monitor reaction progress via in situ IR spectroscopy (e.g., carbonyl peak at ~1700 cm1^{-1}).
  • Controlled experiments : Vary temperature (±10°C) and solvent polarity (e.g., DMF vs. toluene) to optimize regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data?

  • 2D NMR : Utilize 1^1H-13^13C HSQC and HMBC to assign ambiguous signals (e.g., distinguishing C3 carboxylate from C5 ketone).
  • Isotopic labeling : Synthesize 19^{19}F-labeled analogs to simplify NMR interpretation.
  • Cross-validation : Compare experimental IR/Raman spectra with computed vibrational modes (e.g., using ORCA 5.0) .

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